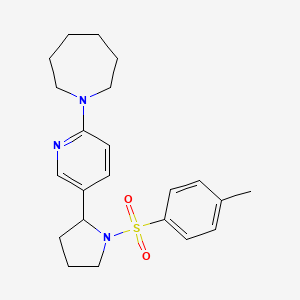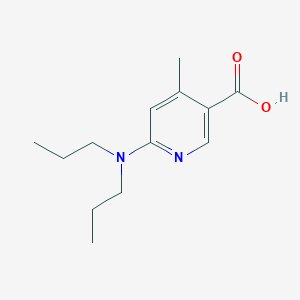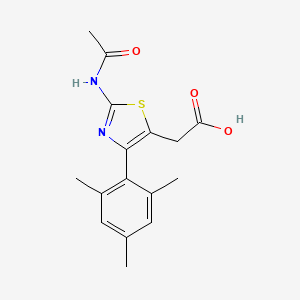![molecular formula C8H6ClN3O2 B13010585 methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Métodos De Preparación
The synthesis of methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazolopyridine core. The final step involves esterification to introduce the methyl ester group.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The pyrazole ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction. The molecular targets and pathways involved can vary, but common targets include protein kinases and other enzymes involved in cell signaling.
Comparación Con Compuestos Similares
Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to variations in their chemical properties and biological activities.
1H-pyrazolo[4,3-b]pyridines: Similar to the above, these compounds also have a different ring fusion pattern and may exhibit different reactivity and applications.
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-5-4(11-12-6)2-3-10-7(5)9/h2-3H,1H3,(H,11,12) |
Clave InChI |
FFHILEPUOWPIST-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NNC2=C1C(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)




![Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13010536.png)






![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
